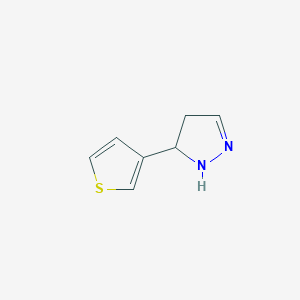

5-thiophen-3-yl-4,5-dihydro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2S |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

5-thiophen-3-yl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C7H8N2S/c1-3-8-9-7(1)6-2-4-10-5-6/h2-5,7,9H,1H2 |

InChI Key |

WZDUKRFDWQKUOK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NNC1C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundational Retro-Synthetic Approaches to 4,5-Dihydro-1H-pyrazole Derivatives

Retro-synthetic analysis of the 4,5-dihydro-1H-pyrazole core reveals key bond disconnections that point to readily available starting materials. The most common strategies involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions of α,β-Unsaturated Carbonyl Compounds (Chalcones) with Hydrazine (B178648) Derivatives (e.g., Thiosemicarbazide)

The most prevalent and versatile method for synthesizing 4,5-dihydro-1H-pyrazoles is the cyclocondensation reaction between an α,β-unsaturated carbonyl compound, specifically a chalcone (B49325), and a hydrazine derivative. japsonline.com The reaction typically proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.

For the synthesis of the target compound, 5-thiophen-3-yl-4,5-dihydro-1H-pyrazole, the required precursor is a chalcone bearing a thiophene-3-yl group. The general scheme involves reacting a thiophene-3-yl-substituted chalcone with various hydrazine derivatives, such as hydrazine hydrate, phenylhydrazine, or thiosemicarbazide, often in a suitable solvent like ethanol or acetic acid. japsonline.comscispace.com The reaction can be catalyzed by either an acid or a base. For instance, reacting 3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one with phenylhydrazine in the presence of sodium hydroxide is a common method. japsonline.com Similarly, the reaction of thiophene-containing chalcones with thiosemicarbazide hydrochloride in refluxing ethanol with a base like potassium hydroxide yields the corresponding N-thiocarbamoyl pyrazoline derivative.

The choice of hydrazine derivative allows for the introduction of various substituents at the N1 position of the pyrazoline ring, which can significantly influence the compound's properties. For example, using hydrazine hydrate typically yields an N-unsubstituted pyrazoline, which may be further acetylated if the reaction is conducted in glacial acetic acid. scispace.com

Table 1: Examples of Cyclocondensation Reactions for Thiophene-Substituted Pyrazoline Synthesis

| Chalcone Precursor | Hydrazine Derivative | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(thiophen-2-yl)-2-propen-1-one | Phenylhydrazine | NaOH (20% w/v) | Not specified | 60.37 | japsonline.com |

| 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-2-propen-1-one | Phenylhydrazine | NaOH (20% w/v) | Not specified | 74.85 | japsonline.com |

| 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Thiosemicarbazide hydrochloride | Ethanol / KOH | Reflux, 6-8 h | Not specified | |

| (2E)-1-(2-methyl-5-nitro-6-phenylpyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Hydrazine hydrate | Acetic Acid / i-PrOH | Reflux, 20 h | 83 |

Catalytic Hydrogenation and Reduction of Pyrazoles to 4,5-Dihydro-1H-pyrazoles

An alternative synthetic route to 4,5-dihydro-1H-pyrazoles involves the reduction of the corresponding aromatic pyrazole (B372694) ring. Pyrazoles, while generally stable, can undergo catalytic hydrogenation to form pyrazolines (4,5-dihydro-1H-pyrazoles). nih.gov This method is less common than the cyclocondensation approach but provides a viable pathway if the substituted pyrazole is more readily accessible than the corresponding chalcone.

The process typically involves reacting the pyrazole with hydrogen gas in the presence of a metal catalyst. google.com Common catalysts for such hydrogenations include palladium, platinum, or nickel-based systems. For instance, a patented process describes the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst and an acid. google.com While this process directly forms the pyrazole, it highlights the use of hydrogenation conditions in the synthesis of related structures. The direct hydrogenation of a thiophene-substituted pyrazole to its corresponding pyrazoline would require careful control of reaction conditions to avoid reduction of the thiophene (B33073) ring, which is susceptible to hydrodesulfurization. osti.gov Studies on the catalytic hydrogenation of thiophene itself have shown that catalysts like palladium-sulfide can yield the saturated thiolane ring. researchgate.net

Advanced Catalytic Systems for the Synthesis of this compound and Analogues

To improve reaction efficiency, yields, and selectivity, and to align with the principles of sustainable chemistry, various advanced catalytic systems have been developed for pyrazoline synthesis. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Application of Homogeneous Catalysts (e.g., Scandium Triflate, Palladium Acetate)

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions.

Scandium Triflate (Sc(OTf)₃) : As a potent Lewis acid, scandium triflate is effective in catalyzing a wide range of organic transformations, including condensations and cyclizations. scandium.orgnih.govrsc.orgrsc.org Its ability to activate carbonyl groups makes it a suitable candidate for promoting the cyclocondensation reaction between chalcones and hydrazines. The Lewis acidic scandium center can coordinate to the carbonyl oxygen of the chalcone, enhancing its electrophilicity and facilitating the initial Michael addition step. This leads to faster reaction rates and often allows for lower reaction temperatures. rsc.org

Palladium Acetate (Pd(OAc)₂) : Palladium catalysts are renowned for their role in cross-coupling reactions. nih.gov While palladium acetate is most famous for its use in reactions like Suzuki and Heck couplings, palladium-catalyzed cyclization reactions have also been developed for the synthesis of heterocyclic compounds. researchgate.net For instance, palladium-catalyzed intramolecular cyclization of β,γ-unsaturated hydrazones with aryl iodides has been reported to produce 4,5-dihydropyrazoles. researchgate.net In the context of thiophene-containing structures, palladium catalysts, often as Pd(0), are used for Suzuki-Miyaura cross-coupling to arylate pre-formed pyrazole-thiophene scaffolds, demonstrating their compatibility with these heterocyclic systems. mdpi.com

Utilization of Heterogeneous Catalysts (e.g., Mesoporous SiO₂-Al₂O₃, Nano-ZnO, Silica Chloride)

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability.

Mesoporous SiO₂-Al₂O₃ : Mixed metal oxides like mesoporous silica-alumina have been demonstrated as highly efficient, recyclable, and mild catalysts for the condensation of chalcones with phenylhydrazine to yield 4,5-dihydro-1H-pyrazole derivatives. jchemlett.comjchemlett.com The catalyst's activity is attributed to the presence of both Lewis and Brønsted acidic sites on its surface, which facilitate the reaction. jchemlett.com The high surface area and porous nature of the material contribute to its high efficiency, leading to excellent product yields in short reaction times. jchemlett.comjchemlett.com

Nano-ZnO : Zinc oxide nanoparticles (Nano-ZnO) have emerged as an effective, reusable, and environmentally benign Lewis acid catalyst for various organic syntheses, including the formation of pyrazoles and pyrazolines. ijarsct.co.inoiccpress.comnih.govresearchgate.netnih.gov The catalytic activity of nano-ZnO has been demonstrated in the one-pot, multi-component synthesis of pyrazoline derivatives in aqueous media, affording good to excellent yields. ijarsct.co.in The catalyst can be easily recovered and reused multiple times with minimal loss of performance. ijarsct.co.in

Silica Chloride (SiO₂-Cl) : Silica chloride, prepared by reacting silica gel with reagents like thionyl chloride, serves as an effective solid-supported acid catalyst. biomedres.us It has been successfully employed in the one-pot cyclocondensation of aldehydes, ethyl acetoacetate, and phenylhydrazine to produce substituted pyrazoles. researchgate.net Its advantages include operational simplicity, cost-effectiveness, and eco-friendliness. Other silica-supported catalysts, such as silica-supported sulfuric acid or N-(propylaminobenzene)sulfonic acid immobilized on silica, have also proven effective for synthesizing pyrazole derivatives under solvent-free conditions, highlighting the versatility of silica as a catalyst support. nih.govsciencepg.com

Table 2: Performance of Heterogeneous Catalysts in Pyrazoline Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Mesoporous SiO₂-Al₂O₃ | Chalcone + Phenylhydrazine | High efficiency, recyclable, mild conditions, short reaction times | jchemlett.comjchemlett.com |

| Nano-ZnO | One-pot synthesis from aldehydes, ketones, and hydrazine | High reusability, aqueous medium, good to excellent yields | ijarsct.co.in |

| Silica Chloride | One-pot cyclocondensation | Efficient, solvent-free potential, eco-friendly | biomedres.usresearchgate.net |

| Silica-supported Preyssler Nanoparticles | Chalcone + Phenylhydrazine | Green (aqueous conditions), reusable, high yields | sciencepg.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For pyrazoline synthesis, this involves the use of environmentally benign solvents, alternative energy sources, and solvent-free reaction conditions.

Microwave-Assisted Synthesis : Microwave irradiation has become a popular technique for accelerating organic reactions. nih.govresearchgate.netdergipark.org.trdergipark.org.tr In pyrazoline synthesis, it can significantly reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. dergipark.org.trnih.gov Microwave-assisted synthesis of pyrazole and pyrazoline derivatives has been reported for various substrates, demonstrating its broad applicability. nih.govnih.govdergipark.org.trdergipark.org.tr

Solvent-Free and Aqueous Media Synthesis : Replacing volatile organic solvents with water or eliminating solvents entirely is a cornerstone of green chemistry. The synthesis of pyrazoles and pyrazolines has been successfully carried out using solvent-free "grinding" techniques, where reactants are physically ground together, sometimes with a catalytic amount of a solid acid or base. nih.govresearchgate.net Additionally, conducting the reaction in water, often with the aid of a catalyst like nano-ZnO, provides an environmentally friendly and cost-effective alternative. ijarsct.co.inresearchgate.net Researchers have also explored the use of natural extracts, such as citrus extract, as an acidic medium for the cyclocondensation of chalcones to form pyrazoles, further enhancing the green credentials of the synthesis. researchgate.net

Microwave-Assisted Cyclization Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazoline derivatives. nih.govdergipark.org.tr The application of microwave irradiation to the cyclization of chalcones with hydrazines offers a rapid and efficient route to 4,5-dihydro-1H-pyrazoles. nih.govdergipark.org.tr This methodology typically involves subjecting a mixture of the precursor chalcone and a hydrazine derivative, often in a suitable solvent like ethanol or acetic acid, to microwave heating. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. dergipark.org.tr

For the synthesis of this compound, the precursor, 1-(aryl)-3-(thiophen-3-yl)prop-2-en-1-one, would be reacted with hydrazine hydrate or a substituted hydrazine under microwave conditions. The specific temperature and duration of irradiation are optimized to maximize the yield of the desired pyrazoline. Research on related pyrazole syntheses has demonstrated the efficiency of this technique, often resulting in high yields of the cyclized product. dergipark.org.tr

Solvent-Free Reaction Environments

In a move towards greener and more sustainable chemical processes, solvent-free reaction conditions have been explored for the synthesis of pyrazole derivatives. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst, or by heating the neat mixture. This approach minimizes the use of volatile organic solvents, reducing environmental impact and simplifying product purification.

While specific examples for the solvent-free synthesis of this compound are not extensively documented in readily available literature, the general methodology has been successfully applied to the synthesis of various pyrazoles from chalcones and hydrazines. nih.gov The reaction of a 3-(thiophen-3-yl)chalcone with hydrazine under solvent-free conditions, potentially with microwave irradiation, represents a viable and environmentally conscious synthetic route.

Strategic Functionalization and Derivatization of the this compound Core

The inherent reactivity of the pyrazoline and thiophene rings allows for a wide range of functionalization and derivatization reactions, enabling the generation of a diverse library of compounds based on the this compound scaffold.

N-Substitution Reactions (e.g., Carboxamides, Thiocarbamides)

The N1 position of the pyrazoline ring is a common site for derivatization. The secondary amine of the unsubstituted pyrazoline can readily undergo acylation or reaction with isothiocyanates to form N-carboxamides and N-thiocarbamides, respectively.

For instance, treatment of this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base would yield the corresponding N-acyl derivative (a carboxamide). Similarly, reaction with an isothiocyanate would produce an N-thiocarbamide derivative. These reactions are generally high-yielding and provide a straightforward method for introducing a variety of substituents at the N1 position. Studies on related pyrazoline systems have demonstrated the synthesis of a wide array of N-thiocarbamoyl derivatives. nih.gov

Table 1: Examples of N-Substitution Reactions on Pyrazoline Cores

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 1,3-Diphenylpropen-1-one | Thiosemicarbazide | 1-Thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | nih.gov |

| Chalcone | Hydrazine hydrate, then Chloroacetyl chloride | N-chloroacetyl pyrazoline |

Note: This table provides examples of N-substitution on related pyrazoline structures, illustrating the general applicability of these reactions.

Regioselective Substitution on the Thiophene Ring

The thiophene ring is susceptible to electrophilic substitution reactions, and the position of substitution is directed by the existing substituent. For a 3-substituted thiophene, such as the one in the title compound, electrophilic substitution is generally expected to occur at the C2 or C5 position. However, the directing effect of the pyrazoline moiety and the specific reaction conditions will ultimately determine the regioselectivity.

Common electrophilic substitution reactions that could be applied to the thiophene ring include halogenation (e.g., bromination), nitration, and Friedel-Crafts acylation. Achieving high regioselectivity is crucial for the synthesis of well-defined derivatives. For example, controlled bromination could potentially introduce a bromine atom at a specific position on the thiophene ring, which can then serve as a handle for further functionalization, such as in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Arylation) for Expanded Chemical Diversity

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used to introduce aryl or heteroaryl substituents onto heterocyclic scaffolds. nih.gov To apply this reaction to the this compound core, a halogenated derivative, typically a bromo- or iodo-substituted compound, is required.

A plausible strategy would involve the regioselective bromination of the thiophene ring, as mentioned in the previous section. The resulting bromo-substituted 5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole could then be subjected to Suzuki-Miyaura coupling with a variety of boronic acids or esters to introduce a wide range of aryl and heteroaryl groups. This approach allows for significant expansion of the chemical diversity of the core structure. The Suzuki-Miyaura reaction has been successfully applied to couple thiopheneboronic acids with various aryl halides, demonstrating the feasibility of this strategy. nih.gov

Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Heterocyclic Halide | Boronic Acid/Ester | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 / K2CO3 | 5-(N-Boc-pyrrol-2-yl)indazole | nih.gov |

| 5-Bromoindazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 / K2CO3 | 5-(Thiophen-2-yl)indazole | nih.gov |

Note: This table showcases examples of Suzuki-Miyaura reactions on related heterocyclic systems to illustrate the potential for derivatization.

Enantioselective Synthesis of Chiral this compound Derivatives

The C5 position of the 4,5-dihydro-1H-pyrazole ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The development of enantioselective synthetic methods to produce single enantiomers of chiral pyrazolines is of significant interest due to the often differing biological activities of enantiomers.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocycles. nih.gov Chiral organocatalysts, such as proline and its derivatives or cinchona alkaloids, can be used to catalyze the Michael addition of nucleophiles to α,β-unsaturated compounds, a key step in the formation of the pyrazoline precursor, the chalcone. mdpi.com An enantioselective Michael addition to form a chiral chalcone, followed by cyclization, could provide an enantiomerically enriched pyrazoline.

Alternatively, an organocatalytic approach could be employed in the cyclization step itself. While specific protocols for the enantioselective synthesis of this compound are not widely reported, the principles of organocatalysis have been successfully applied to the synthesis of other chiral pyrazoline derivatives, suggesting the potential for developing such a method. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Elucidation of 5-thiophen-3-yl-4,5-dihydro-1H-pyrazole Molecular Structures

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized pyrazoline compounds. Techniques such as NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy each offer unique information that, when combined, provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. In the case of this compound derivatives, ¹H and ¹³C NMR spectra reveal characteristic signals that confirm the presence of the pyrazoline and thiophene (B33073) rings.

The protons on the C4 and C5 carbons of the pyrazoline ring typically form an ABX spin system, resulting in distinct doublet of doublets (dd) signals in the ¹H NMR spectrum. dergipark.org.tr The proton at C5 (HX) generally appears as a doublet of doublets at approximately 5.2-6.0 ppm. The two diastereotopic protons at C4 (HA and HB) resonate at higher fields, typically between 3.0 and 4.0 ppm, also as doublets of doublets. japsonline.comscispace.com The protons of the thiophene ring exhibit signals in the aromatic region, typically between 6.7 and 7.8 ppm. japsonline.com

In ¹³C NMR spectra, the carbon atoms of the pyrazoline ring show characteristic chemical shifts. The C3 carbon, involved in the C=N double bond, typically resonates around 150-157 ppm. The C5 carbon appears in the range of 61-64 ppm, while the C4 methylene carbon is found further upfield at approximately 41-44 ppm. dergipark.org.trjapsonline.com

Interactive Table: Representative ¹H and ¹³C NMR Data for Thiophene-Containing Pyrazoline Derivatives

| Compound | Spectroscopic Data | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| 5-(4-methoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole japsonline.com | ¹H NMR | 3.10 (dd, 1H, J = 7.0, 16.5, C4-HA), 3.80 (dd, 1H, J = 12.5, 16.5, C4-HB), 5.21 (dd, 1H, J = 7.0, 12.5, C5-H), 6.76-7.29 (m, Ar-H) |

| ¹³C NMR | 44.48 (C4), 64.24 (C5), 144.77 (C3) | |

| 1-[...-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one scispace.com | ¹H NMR | 2.81 (dd, 1H, J = 4.6, 18.4, C4-HA), 3.23 (dd, 1H, J = 12.2, 18.4, C4-HB), 5.87 (dd, 1H, J = 4.6, 10.6, C5-H) |

| 3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net | ¹H NMR | (dd, 1H, C4-HA: J= 18.0, 8.5), (dd, 1H, C4-HB: J= 18.0, 8.5), 5.976–6.013 (dd, 1H, C5-H: J= 18.0, 12.0) |

| ¹³C NMR | 43.77 (C4), 63.34 (C5), 151.38 (C3) |

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the FT-IR spectrum provides key evidence for the formation of the pyrazoline ring.

A strong characteristic absorption band for the C=N (imine) stretching vibration of the pyrazoline ring is consistently observed in the range of 1590–1624 cm⁻¹. japsonline.com Other significant bands include the C-N stretching vibration, typically appearing between 1118 cm⁻¹ and 1381 cm⁻¹, and the C-S stretching from the thiophene ring, which is often found around 700 cm⁻¹. japsonline.com For unsubstituted or N1-H pyrazolines, a broad N-H stretching band would be expected in the region of 3300-3500 cm⁻¹. dergipark.org.tr

Interactive Table: Key FT-IR Absorption Bands for Thiophene-Pyrazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| C=N (Pyrazoline) | Stretching | 1595 - 1618 | japsonline.com |

| C-N | Stretching | 1118 - 1381 | japsonline.com |

| C-S (Thiophene) | Stretching | ~702 | japsonline.com |

| C-H (Aromatic) | Stretching | 3032 - 3102 | japsonline.com |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In electron ionization (EI-MS), the analysis also reveals fragmentation patterns that can help to confirm the molecular structure. For thiophene-pyrazoline derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which confirms the molecular weight of the compound. japsonline.comresearchgate.net Fragmentation patterns often involve the cleavage of the pyrazoline ring and loss of substituents, providing further structural evidence.

Interactive Table: Mass Spectrometry Data for Selected Thiophene-Pyrazole Derivatives

| Compound | Ionization Method | m/z (Relative Intensity %) | Interpretation | Reference |

| 5-(4-methoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | EI | 334, 303, 227, 121, 91, 77, 39 | M⁺ peak at 334 | japsonline.com |

| 3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | EI | 301 (100), 284 (40), 161 (15) | M⁺ peak at 301 | researchgate.net |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. 2-Pyrazoline derivatives are known to be fluorescent and absorb light in the UV-Vis range. tandfonline.com The absorption is due to π→π* and n→π* electronic transitions within the chromophore, which includes the conjugated system formed by the thiophene ring and the C=N bond of the pyrazoline ring. Typically, 2-pyrazolines exhibit strong absorption bands in the range of 300–400 nm. tandfonline.com The exact position and intensity of the absorption maximum (λmax) can be influenced by the substituents on both the thiophene and pyrazoline rings, as well as the solvent used for the measurement.

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound Derivatives

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and molecular conformation.

XRD studies on various 5-substituted-thienyl-pyrazoline derivatives have shown that the five-membered pyrazoline ring is generally not planar. It often adopts a twisted or, more commonly, an envelope conformation, where one atom (frequently C5) deviates from the plane formed by the other four atoms. tandfonline.comresearchgate.net This puckering is a key structural feature of the 4,5-dihydro-1H-pyrazole system.

The analysis also defines the relative orientation of the thiophene and pyrazoline rings. The dihedral angle between the mean planes of the two rings indicates a significant twist in the molecular structure. researchgate.netresearchgate.net For example, in 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the dihedral angle between the pyrazole (B372694) and thiophene rings was found to be 78.51(13)°. researchgate.net In another derivative, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring's mean plane makes a dihedral angle of 7.19 (12)° with the thiophene ring. researchgate.net These crystallographic data are crucial for understanding intermolecular interactions in the solid state and for structure-activity relationship studies.

Interactive Table: Selected Crystallographic Data for Thiophene-Containing Pyrazoline Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) (°) | Conformation | Reference |

| 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Monoclinic | P21/n | Pyrazole/Thiophene: 78.51(13) | Twisted | researchgate.net |

| 3-(Thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Monoclinic | P21/c | Pyrazole/Thiophene: 7.19(12), Pyrazole/Toluene: 71.13(11) | Twisted | researchgate.net |

Analysis of Intramolecular and Intermolecular Interactions

The stabilization of the crystal lattice of thiophene-substituted pyrazoles is significantly influenced by a variety of weak intermolecular forces.

N–H···S Hydrogen Bonds: In the crystal structure of related compounds like 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, molecules are linked by N–H···S hydrogen bonds, which form chains that propagate along specific crystallographic axes nih.govresearchgate.net. These interactions are a recurring motif in the crystal packing of such derivatives.

π–π Stacking: Weak parallel-slipped π–π stacking interactions are another significant feature, often occurring between inversion-related thiophene and pyrazole rings nih.govresearchgate.net. For instance, in 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the inter-centroid distance between the interacting rings is approximately 3.7516 Å, with an inter-planar distance of about 3.5987 Å and a slippage of 1.06 Å nih.govresearchgate.net. In other derivatives, such as 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole, weak offset face-to-face π–π stacking interactions occur between inversion-related thiophene rings with a centroid–centroid separation of 3.9011 (14) Å iucr.org.

The following table summarizes the geometric parameters of these interactions in an illustrative compound.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Reference |

| N–H···S | N—H···S | - | - | nih.govresearchgate.net |

| N–H···π | N—H···Cg(toluene) | - | - | nih.gov |

| π–π stacking | Cg(thiophene)···Cg(pyrazole) | 3.7516 (14) | - | nih.govresearchgate.net |

| π–π stacking | Cg(thiophene)···Cg(thiophene) | 3.9011 (14) | - | iucr.org |

Cg denotes the centroid of the respective ring.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

In studies of related bis-pyrazole derivatives, Hirshfeld analysis has shown that H···H and H···C intermolecular contacts are the most dominant researchgate.net. The shape index and curvedness surfaces often indicate the presence of π-stacking researchgate.net. Fingerprint plots derived from the Hirshfeld surface can quantify the percentage contribution of various contacts. For example, in some antipyrine derivatives, the crystal packing is mainly stabilized by a combination of N-H···O and C-H···O hydrogen bonds researchgate.net.

A typical distribution of intermolecular contacts from Hirshfeld surface analysis for a related pyrazole derivative is presented below.

| Contact Type | Percentage Contribution |

| H···H | 54.8–55.3% |

| H···C | 28.3–29.2% |

| O···H | 5.8–6.5% |

| N···H | 3.8–4.6% |

| C···C | 3.0–4.9% |

Data is illustrative for a related bis-pyrazole derivative researchgate.net.

Enrichment ratios calculated from Hirshfeld analysis can reveal the propensity of certain contacts to form in the crystal, with high enrichment ratios for H···H, O···H, S···H, and C···C contacts indicating their significance in the crystal packing researchgate.net.

Crystal Packing Architecture and Supramolecular Assembly

The combination of the aforementioned intermolecular interactions leads to the formation of complex three-dimensional supramolecular architectures. In the case of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the N–H···S hydrogen bonds form chains, and these chains are further linked by N–H···π and π–π stacking interactions nih.govresearchgate.net.

In 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole, a combination of weak C—H⋯O, Cl⋯π, and π–π stacking interactions links the molecules into a three-dimensional network iucr.org. Similarly, in other derivatives, intermolecular hydrogen bonds can lead to the formation of dimers, which then interact via π–π stacking to build tetrameric motifs researchgate.net. These motifs are further packed through other weak interactions to form the final crystal structure researchgate.net.

The crystal packing of these compounds is a testament to the directional and specific nature of these weak interactions, which collectively determine the final solid-state structure.

Computational and Theoretical Investigations of 5 Thiophen 3 Yl 4,5 Dihydro 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of pyrazoline derivatives. eurasianjournals.com DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), allow for the accurate prediction of various molecular properties. tandfonline.com

The first step in the computational analysis of 5-thiophen-3-yl-4,5-dihydro-1H-pyrazole involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Studies on similar pyrazoline structures have successfully used DFT methods to calculate key geometrical parameters. For instance, in a study of related thiophene-containing pyrazolines, DFT calculations have been employed to determine bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from X-ray diffraction. tandfonline.com

For a molecule like this compound, key parameters would include the bond lengths within the pyrazoline and thiophene (B33073) rings, the bond connecting the two rings, and the dihedral angle between the planes of the two heterocyclic systems. These optimized geometries are crucial for subsequent calculations of electronic properties and reactivity.

| Parameter | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, which helps to define the overall molecular conformation. |

This table is interactive. Click on the headers to learn more about each parameter.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. malayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as μ2 / (2η).

DFT studies on various pyrazole (B372694) and thiophene derivatives have shown that these compounds possess HOMO and LUMO orbitals that are crucial for their chemical behavior. eurjchem.comscite.aisemanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across the pyrazoline moiety.

| Reactivity Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates molecular stability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

This table is interactive. Explore the different reactivity descriptors and their significance in understanding molecular behavior.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity, while blue regions indicate positive electrostatic potential and are associated with electrophilic reactivity. researchgate.net

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrazoline ring and the sulfur atom of the thiophene ring, indicating these as likely sites for protonation and interaction with electrophiles. Conversely, regions of positive potential may be found around the hydrogen atoms. Such analyses have been instrumental in understanding the interaction of pyrazoline derivatives with biological targets. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. In the context of this compound, NBO analysis can elucidate the nature of the bonding between the thiophene and pyrazoline rings and can quantify the extent of electron delocalization between these two heterocyclic systems. researchgate.netasianpubs.org This information is crucial for a comprehensive understanding of the molecule's electronic stability and reactivity.

Computational Prediction and Experimental Validation of Spectroscopic Properties

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide valuable support for the assignment of experimental spectra. researchgate.netasianpubs.org By comparing the calculated chemical shifts with the experimental values, one can confirm the proposed molecular structure.

For this compound, theoretical calculations would predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. Studies on similar pyrazoline derivatives have shown a good correlation between the theoretically predicted and experimentally observed NMR data. malayajournal.orgresearchgate.net For example, the protons of the pyrazoline ring typically appear as a characteristic set of signals in the 1H NMR spectrum, and their chemical shifts are influenced by the substituents on the ring. researchgate.net

| Atom | Experimental 1H Chemical Shift (ppm) | Theoretical 1H Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) | Theoretical 13C Chemical Shift (ppm) |

| Pyrazoline-Ha | Data not available | Calculated value | Pyrazoline-C4 | Calculated value |

| Pyrazoline-Hb | Data not available | Calculated value | Pyrazoline-C5 | Calculated value |

| Pyrazoline-Hx | Data not available | Calculated value | Thiophene-C2 | Calculated value |

| Thiophene-H | Data not available | Calculated value | Thiophene-C3 | Calculated value |

| NH | Data not available | Calculated value | Thiophene-C4 | Calculated value |

| Thiophene-C5 | Calculated value |

Computational UV-Vis Absorption Spectra Simulation

Theoretical simulation of Ultraviolet-Visible (UV-Vis) absorption spectra is a powerful tool for understanding the electronic transitions within a molecule. For pyrazoline derivatives, these simulations are often performed using Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that can predict the electronic absorption spectra with reasonable accuracy. mdpi.comrsc.org

Studies on thiophene-fused pyrazoline derivatives show that their absorption spectra are characterized by intense bands in the UV-Vis region, typically arising from π → π* and n → π* electronic transitions. doi.org The π-systems of the thiophene and pyrazoline rings, along with any aryl substituents, form a chromophore that dictates the absorption characteristics. TD-DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scispace.com

For a novel thiophene-fused pyrazoline-thiocyanatoethanone derivative, theoretical calculations identified a peak at 301.70 nm, corresponding to a HOMO-LUMO transition, which was in good agreement with the experimental value of 331 nm. doi.org Another peak observed experimentally at 252.5 nm was attributed to the pyrazole moiety. doi.org In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the theoretical λ_max was calculated at 345.50 nm in the gas phase, closely matching the experimental result and corresponding to the HOMO→LUMO electronic transition. scispace.com These computational models allow for the precise assignment of spectral bands to specific molecular orbital transitions, providing a deeper understanding of the electronic structure.

Table 1: Representative Theoretical vs. Experimental UV-Vis Absorption Data for Thiophene-Pyrazole Derivatives This table contains illustrative data based on findings for structurally related compounds.

| Compound Class | Method | Solvent | Calculated λ_max (nm) | Experimental λ_max (nm) | Transition Assignment | Reference |

|---|---|---|---|---|---|---|

| Thiophene-Pyrazoline-Thiocyanatoethanone | TD-DFT | - | 301.70 | 331.0 | HOMO → LUMO (π → π*) | doi.org |

| Thiophene-Pyrazoline-Thiocyanatoethanone | TD-DFT | - | 278.80 | 252.5 | π → π* (Pyrazole moiety) | doi.org |

| Diphenyl-Pyrazoline-Methanone | TD-DFT | DCM | 342.34 | 350.0 | HOMO → LUMO (π → π*) | scispace.com |

Non-Linear Optical (NLO) Properties of this compound Derivatives

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in modern technologies like optical data storage, telecommunications, and optical signal processing. Pyrazoline derivatives are known to possess promising NLO characteristics, which can be tailored by modifying their molecular structure. The typical structure involves an electron donor and an electron acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. The pyrazoline ring itself can act as part of the π-linker or influence the electronic properties of the system.

A study on a closely related derivative, 5-(3,4-Dimethoxy-phenyl)-3-(2,5-dimethyl-thiophene-3-yl),-4,5-dihydro-pyrazole-1-carbothioic acid amide (DDPA), investigated its third-order NLO properties using the Z-scan technique. bohrium.comresearchgate.net The results revealed significant values for the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear optical susceptibility (χ⁽³⁾), indicating its potential for use in optical limiting and switching applications. bohrium.comresearchgate.net

Calculation of Hyperpolarizability (β₀) and Structure-NLO Property Relationships

The first hyperpolarizability (β₀ or β) is a key molecular tensor that quantifies the second-order NLO response of a molecule. Computational chemistry, particularly DFT, is a vital tool for calculating this property and establishing structure-NLO property relationships. For pyrazole-thiophene-based amide derivatives, DFT calculations have been used to compute dipole moments and hyperpolarizabilities. mdpi.com

Table 2: Calculated Non-Linear Optical Properties of a Thiophene-Pyrazoline Derivative (DDPA) Data extracted from a study on a structurally analogous compound.

| Parameter | Symbol | Order of Magnitude | Unit | Reference |

|---|---|---|---|---|

| Nonlinear Absorption Coefficient | β | 10⁻³ | cm/W | bohrium.com |

| Nonlinear Refractive Index | n₂ | 10⁻⁷ | cm²/W | bohrium.com |

| Third-Order NLO Susceptibility | χ⁽³⁾ | 10⁻⁶ | esu | bohrium.com |

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. japsonline.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction. Thiophene-pyrazoline derivatives have been extensively studied using docking simulations to predict their potential as inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. japsonline.comresearchgate.netnih.gov

Elucidation of Ligand-Receptor Binding Modes and Interaction Energies

Docking studies of thiophene-pyrazoline derivatives have revealed key binding modes within the active sites of various protein targets. The binding affinity is quantified by a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction. For instance, a series of thiophene-based N-phenyl pyrazolines were docked against the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. japsonline.com The compounds demonstrated strong binding affinities, with binding energies ranging from -7.6 to -8.8 kcal/mol, comparable or superior to the reference drug erlotinib. japsonline.com

The specific interactions that stabilize the ligand-receptor complex are crucial. These often include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups in the pyrazoline) and acceptors (like carbonyl oxygens in protein backbones or side chains).

Hydrophobic Interactions: Between the nonpolar regions of the ligand (e.g., thiophene and phenyl rings) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: Favorable stacking interactions between the aromatic rings of the ligand and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. nih.gov

In the case of EGFR, the thiophene-pyrazoline derivatives formed hydrogen bonds with key residues like Met793 and hydrophobic interactions with residues such as Leu718, Val726, and Leu844. japsonline.com Similarly, docking studies of thiophene-appended pyrazoles against the COX-2 enzyme (an inflammation target) showed binding modes comparable to the drug celecoxib. researchgate.net

Table 3: Representative Molecular Docking Results for Thiophene-Pyrazoline Derivatives

| Compound Series | Protein Target | PDB ID | Range of Binding Energies (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Thiophene-based N-phenyl pyrazolines | EGFR | - | -7.6 to -8.8 | Met793, Leu718, Val726, Leu844 | japsonline.com |

| Thiophene-appended pyrazoles | COX-2 | 3LN1 | Comparable to Celecoxib | - | researchgate.net |

| Thiophene-containing triaryl pyrazolines | PI3Kγ | 3APF | IC₅₀ down to 0.066 µM | - | mdpi.com |

Computational Insights into Enantioselective Binding and Activity

The this compound structure contains a chiral center at the C5 position of the pyrazoline ring. acs.org Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological receptors and enzymes are themselves chiral, leading to diastereomeric interactions with different energies and specificities for each enantiomer.

While direct computational studies on the enantioselective binding of this compound may be limited, computational methods are the ideal tools for investigating such phenomena. Molecular docking can be employed to predict differences in binding affinity between enantiomers. tandfonline.com This is achieved by separately docking the R- and S-enantiomers into the active site of a target protein. The resulting docking scores and binding poses can reveal which enantiomer forms a more stable complex and which specific interactions are responsible for the stereoselectivity. For example, one enantiomer might be able to form an additional hydrogen bond or achieve a better hydrophobic fit within the chiral pocket of the receptor, while the other might experience steric clashes. Such computational analyses are critical in the rational design of enantiomerically pure drugs with improved therapeutic profiles. tandfonline.com

In silico Toxicity and Pharmacokinetic Property Prediction (e.g., Blood-Brain Barrier Penetration, Human Oral Absorption)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's drug-like properties. researchgate.net Various computational models and web-based tools, such as pkCSM and SwissADME, are used to predict these pharmacokinetic parameters based on the molecular structure. japsonline.com

For thiophene-based N-phenyl pyrazoline derivatives, ADMET studies indicated generally favorable pharmacokinetic properties. japsonline.com Key predicted parameters include:

Human Oral Absorption: Pyrazoline derivatives often show high predicted intestinal absorption, a crucial factor for orally administered drugs. japsonline.com

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system (CNS). The lipophilicity imparted by the thiophene ring can contribute to BBB penetration. nih.gov Computational models can predict the logBB value, which indicates the likelihood of a compound entering the brain. mdpi.comresearchgate.net

Toxicity: In silico models can predict various toxicity endpoints, such as hepatotoxicity, cardiotoxicity, mutagenicity, and carcinogenicity, helping to flag potentially problematic compounds early in the discovery process. nih.gov Studies on pyrazoline derivatives have often shown them to be inactive in several toxicity domains, suggesting a lower risk of adverse effects. researchgate.netnih.gov

These computational predictions help prioritize which compounds should be advanced to more resource-intensive experimental testing.

Table 4: Representative Predicted In Silico ADMET Properties for Thiophene-Pyrazoline Derivatives This table presents a summary of typical predicted properties for this class of compounds.

| ADMET Parameter | Predicted Outcome/Value | Significance | Reference |

|---|---|---|---|

| Intestinal Absorption | High | Good potential for oral bioavailability | japsonline.com |

| Caco-2 Permeability | Often predicted to be high | Indicates good absorption across the intestinal wall | bibliomed.org |

| Blood-Brain Barrier (BBB) Permeability | Variable; often predicted to cross | Potential for CNS activity | nih.govnih.gov |

| CYP450 Inhibition | Generally predicted as non-inhibitors of major isoforms | Lower potential for drug-drug interactions | bibliomed.org |

| Hepatotoxicity | Often predicted to be non-toxic | Lower risk of liver damage | nih.gov |

Investigation of Biological Activities and Structure Activity Relationship Sar Studies

Research into Antineoplastic Potential of 5-thiophen-3-yl-4,5-dihydro-1H-pyrazole Derivatives

Derivatives of this compound have emerged as a focal point in the search for novel anticancer agents. japsonline.com Their potential is attributed to the synergistic combination of the pyrazoline and thiophene (B33073) rings, both of which are recognized pharmacophores. japsonline.comnih.gov Research has demonstrated that these compounds can exhibit significant cytotoxicity against various human cancer cell lines. nih.gov

The primary method for evaluating the antineoplastic potential of these pyrazoline derivatives is through in vitro cytotoxicity screening against a panel of human cancer cell lines. Commonly utilized lines include HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). nih.govnih.gov

The most prevalent technique employed for this screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. japsonline.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The results are typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies have reported the IC50 values for various thiophene-containing pyrazole (B372694) and pyrazoline derivatives against these cell lines. For instance, certain pyrazoles with thiophene moieties have shown cytotoxicity against HCT-116 and MCF-7 cells with IC50 values of 5.85 µM and 4.92 µM, respectively, which are comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Another study on thiophene-based N-phenyl pyrazolines reported varying IC50 values against different cell lines, with one derivative showing activity against T47D (breast cancer) and WiDr (colorectal cancer) cell lines. japsonline.com Similarly, other research has documented pyrazole derivatives demonstrating potent activity against HCT-116 cell lines, with IC50 values as low as 4.2 µM. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiophene-Pyrazole Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole with Thiophene Moiety | HCT-116 (Colon) | 5.85 | nih.gov |

| Pyrazole with Thiophene Moiety | MCF-7 (Breast) | 4.92 | nih.gov |

| Pyrazole Derivative | HCT-116 (Colon) | 4.2 | nih.gov |

| Thiophene-based N-phenyl pyrazoline | WiDr (Colon) | Active | japsonline.com |

| 2-(thiophen-2-yl)-1H-indole derivative | HCT-116 (Colon) | 7.1 ± 0.07 | nih.gov |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their anticancer efficacy. The nature and position of substituents on both the pyrazoline ring and the associated aromatic rings play a significant role. nih.govnih.gov

For thiophene-based N-phenyl pyrazolines, the position of substituents on the phenyl ring attached at the C5 position of the pyrazoline core is a key determinant of activity. For example, the presence and location of a methoxy group on the benzene (B151609) ring can modulate the cytotoxic potency. japsonline.com One study found that a derivative with a methoxy group at the 2-position of the benzene ring demonstrated greater potency. japsonline.com The thiophene ring itself is considered a bio-isosteric replacement for a phenyl ring, which can improve physicochemical properties and binding affinity to biological targets. nih.gov

Modifications at the N1 position of the pyrazoline ring also significantly impact activity. The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins in cancer cells. The planarity of the thiophene ring may also contribute to the binding of these compounds with receptors involved in cancer pathways. nih.gov

Antimicrobial Research: Evaluation of Antibacterial and Antifungal Activity

The pyrazoline scaffold, especially when combined with other heterocyclic systems like thiophene, is a well-established source of compounds with potent antimicrobial properties. semanticscholar.orgrsc.org These derivatives have been evaluated against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. japer.inmdpi.com

The antimicrobial efficacy of this compound derivatives is typically assessed using standard in vitro susceptibility testing methods. The agar well diffusion technique is a common preliminary screening method to qualitatively assess antimicrobial activity.

For quantitative analysis, the microbroth dilution method is widely used to determine the Minimum Inhibitory Concentration (MIC). semanticscholar.orgnih.gov The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism after a specified incubation period. japer.in The results from these assays provide a measure of the potency of the compounds against different microbial strains. nih.gov

SAR analysis of thiophene-pyrazole derivatives reveals that their antimicrobial activity is highly dependent on the nature of the substituents on the core structure. rsc.org

Antibacterial Activity: Studies have shown that the presence of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, Br, F), on the phenyl ring often enhances antibacterial activity. rsc.org For example, pyrazolyl–thiazole derivatives of thiophene bearing a 4-nitro or 3-nitro phenyl substituent exhibited substantial activity against Bacillus subtilis. rsc.org One study of pyrazoline derivatives reported that compounds with a methoxy group at the fourth position on the phenyl ring at C3 of the pyrazoline scaffold enhanced antibacterial activity. semanticscholar.orgnih.gov Another study found that replacing a 4-methyl group with a 4-bromo substitution on the phenyl ring increased activity against Staphylococcus aureus. semanticscholar.org

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazoline Derivatives

| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline Derivative (Compound 5) | S. aureus | 64 | nih.gov |

| Pyrazoline Derivative (Compound 24) | S. aureus | 64 | semanticscholar.org |

| Pyrazoline Derivative (Compound 22) | B. subtilis | 64 | nih.gov |

| Pyrazoline Derivative (Compound 24) | E. faecalis | 32 | semanticscholar.orgnih.gov |

| Pyrazoline Derivative (Compound 5) | C. albicans | 64 | nih.gov |

Enzyme Inhibition Studies of this compound Derivatives

Beyond direct cytotoxicity and antimicrobial action, pyrazoline derivatives are recognized as potent inhibitors of various enzymes that are implicated in disease pathogenesis. This inhibitory activity often underlies their therapeutic potential.

Research has explored the inhibitory effects of pyrazoline derivatives on several key enzymes:

Tubulin: Certain pyrazole hybrids have been identified as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. By interfering with microtubule dynamics, these compounds can induce cell-cycle arrest and apoptosis in cancer cells. nih.gov

Kinases: Phosphatidylinositol 3-kinases (PI3Ks) are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. eco-vector.comnih.gov Pyrazoline derivatives have been designed and studied as potential PI3K inhibitors, showing promise as lead molecules for developing new anticancer therapies. eco-vector.combohrium.com

Xanthine Oxidase (XO): Some pyrazole derivatives have demonstrated potent inhibitory activity against xanthine oxidase. nih.gov This enzyme is linked to colon cancer, suggesting that XO inhibition could be a mechanism for the anticolon cancer properties of these compounds. nih.gov

Monoamine Oxidase (MAO): 2-Pyrazoline derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. researchgate.net This line of research is relevant for the treatment of neurodegenerative disorders and depression. researchgate.net

Bacterial Enzymes: Pyrazole-based compounds have been synthesized as inhibitors of bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for new antibiotics. nih.gov

These studies highlight the versatility of the pyrazoline scaffold in designing specific enzyme inhibitors, further broadening the therapeutic applicability of derivatives containing the this compound core.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Isoforms)

Derivatives of the pyrazoline scaffold have been widely investigated as inhibitors of human monoamine oxidases (hMAOs). mdpi.com These enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial targets for the treatment of depression and neurodegenerative diseases.

The nature of the substituent at the N1 position of the pyrazoline ring plays a significant role in the potency and selectivity of MAO inhibition. Studies have shown that compounds with an acetyl group at the N1 position generally exhibit better activity compared to those with a thiocarbamoyl group. tandfonline.com For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. nih.gov

In one study, 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamides demonstrated good binding affinity towards MAO-A, which is a key target for antidepressant drugs. nih.gov The binding energies and inhibition constants for these compounds ranged from -7.93 to -8.76 kcal/mol and 1.54 to 0.38 µM for MAO-A, and -6.39 to -8.51 kcal/mol and 20.84 to 0.57 µM for MAO-B, respectively. nih.gov

Furthermore, the introduction of a thiocarbamoyl group at the N1 position has also been explored. A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed high activity against both MAO-A and MAO-B, with Ki values in the nanomolar range for most derivatives. acs.org Specifically, 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and its 2-chloro-3,4-dimethoxyphenyl analogue were found to be as potent as the known MAO-A inhibitor, clorgyline. nih.gov

The substitution pattern on the aryl rings, in conjunction with the N1-substituent, also influences the inhibitory profile. For example, 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives with halogen substitutions on the 5-phenyl ring showed high selectivity for MAO-A. nih.gov In contrast, compounds with a 2-naphthyl substituent at the same position exhibited moderate selectivity for MAO-B. nih.govresearchgate.net

Table 1: MAO Inhibition Data for Selected this compound Derivatives

| Compound | N1-Substituent | C3-Substituent | C5-Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |

| P7 | Thiocarbamoyl | Phenyl | Phenyl | 39.3 | 14.5 | 2.72 (for B) |

| P8 | Thiocarbamoyl | Prenyl | Phenyl | >100 | 2.29 | 43.67 (for B) |

| (-)-6 | Acetyl | 2,4-dihydroxyphenyl | Phenyl | 0.002 (Ki) | - | 165,000 (for A) |

| (+)-6 | Acetyl | 2,4-dihydroxyphenyl | Phenyl | 0.006 (Ki) | - | 166,666 (for A) |

| (-)-11 | Acetyl | 4-hydroxyphenyl | Phenyl | 0.004 (Ki) | - | 80,000 (for A) |

| (+)-11 | Acetyl | 4-hydroxyphenyl | Phenyl | 0.007 (Ki) | - | 38,571 (for A) |

Stereochemistry is a critical factor in the biological activity of these pyrazoline derivatives. nih.gov Enantioseparation of potent and selective chiral compounds has demonstrated that individual enantiomers can exhibit enhanced inhibitory activity and selectivity. nih.govacs.org

For example, the enantiomers of two potent and selective 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives (compounds 6 and 11) were separated and evaluated. nih.gov The (-)-6 enantiomer showed a Ki value of 2 nM for MAO-A with a selectivity index (SI) of 165,000, while the (+)-6 enantiomer had a Ki of 6 nM and an SI of 166,666. nih.gov Similarly, the enantiomers of compound 11 also displayed potent and selective MAO-A inhibition. nih.gov

In the case of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives, the (-)-(S)-1 enantiomer showed a twofold increase in selectivity for MAO-B compared to the racemic mixture. acs.org Molecular docking studies suggest that the thioamide moiety of these ligands is important for hydrogen bonding within the active sites of both MAO-A and MAO-B. mdpi.com

Cyclooxygenase (COX-II) Inhibitory Potential and Structural Modulators

The 4,5-dihydro-1H-pyrazole ring is a structural feature found in several nonsteroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit cyclooxygenase (COX) enzymes. dergipark.org.tr The discovery that some NSAIDs can cause gastrointestinal issues due to the inhibition of COX-1 led to the development of selective COX-2 inhibitors. researchgate.net

Research has shown that 1,5-diarylpyrazole derivatives can be potent and selective COX-2 inhibitors. researchgate.net The selectivity for COX-2 is often attributed to the presence of a methanesulfonyl or sulfonamido group on one of the aryl rings. nih.gov Molecular docking studies have indicated that the 4,5-dihydro-1H-pyrazole ring is important for interaction with the COX-2 enzyme. dergipark.org.tr

In a study of 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives, compounds with an N-acetyl group were found to be more potent COX-2 inhibitors than those with a thiocarbamoyl group. tandfonline.com The presence of a 4-methanesulphonyl group on the phenyl ring at the C5 position was highlighted as important for COX-2 inhibitory activity. tandfonline.com

Nitric Oxide Synthase (NOS) Inhibition (nNOS and iNOS Selectivity)

Nitric oxide synthase (NOS) exists in three isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.gov Overproduction of nitric oxide by nNOS and iNOS has been implicated in various pathological conditions. Therefore, selective inhibitors of these isoforms are of therapeutic interest.

Derivatives of 4,5-dihydro-1H-pyrazole have been investigated as potential nNOS inhibitors. nih.govnih.gov In one study, a series of these derivatives were found to be selective nNOS inhibitors. nih.gov Further structural modifications, including changes at the 1-position of the heterocycle and the introduction of electron-donating or electron-withdrawing substituents on the aromatic ring, were performed to improve activity and selectivity. Compound 3r, which has three methoxy groups on the phenyl moiety, was identified as the most potent nNOS inhibitor with good selectivity over iNOS. nih.gov

Another study reported that 1H-Pyrazole-1-carboxamidine HCl (PCA) inhibited all three NOS isoforms to a similar extent, with an IC50 of 0.2 µM. nih.gov However, substitution on the pyrazole ring, such as with a methyl group, reduced potency but improved selectivity towards iNOS. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibitory Mechanisms

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. upm.edu.my Pyrazoline derivatives have been explored for their potential to inhibit these enzymes.

A series of novel hybrid molecules containing a 4-hydroxycoumarin and a pyrazole ring were synthesized and evaluated for their antidiabetic activity. rjptonline.org These 3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives exhibited promising IC50 values against both α-glucosidase and α-amylase, in the range of 91.24 µM to 261.82 µM and 85.03 µM to 237.78 µM, respectively. rjptonline.org

The inhibitory mechanism of related heterocyclic compounds has been studied. For instance, 4,5-diphenylimidazole-2-thione showed reversible, non-competitive inhibition of both enzymes. nih.gov In contrast, 4,5-diphenyl-1,2,4-triazole-3-thiol displayed competitive inhibition against α-glucosidase and non-competitive inhibition against α-amylase. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. nih.govmdpi.com Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects. mdpi.comnih.gov

While direct studies on this compound as an FAAH inhibitor are not prevalent in the provided search results, the broader class of pyrazole-containing compounds has been investigated. The development of dual inhibitors of FAAH and soluble epoxide hydrolase (sEH) has been a recent area of interest. nih.gov The structural features required for potent FAAH inhibition often include a urea pharmacophore. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that facilitates the conversion of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids crucial for DNA and protein synthesis. mdpi.com Its inhibition can lead to "thymineless death" in cells, making it a key target for antimicrobial and anticancer therapies. researchgate.net

Research into pyrazole derivatives, particularly those hybridized with thiophene and other heterocyclic moieties, has identified them as potential DHFR inhibitors. researchgate.netfrontiersin.org Studies on novel thiophenyl-pyrazolyl-thiazole hybrids have been conducted to evaluate their efficacy as antimicrobial agents by targeting DHFR. mdpi.comfrontiersin.org While direct studies on this compound are limited, the structure-activity relationship (SAR) of related compounds provides valuable insights. For instance, the conjugation of a 3,5-dithiophenylpyrazolyl scaffold with different thiazole derivatives showed that such molecular hybridization could produce significant antibacterial efficiency against strains like B. subtilis, in some cases exceeding that of the standard drug amoxicillin. mdpi.com The antibacterial potency is directly linked to the inhibition of essential enzymes like DHFR. The specific substitutions on the pyrazoline and associated rings play a critical role in determining the inhibitory activity. mdpi.comfrontiersin.org

Table 1: Antibacterial Activity (MIC in μg/mL) of Selected Thiophenyl-Pyrazolyl Hybrids

| Compound | B. subtilis (MIC) | S. aureus (MIC) | Amoxicillin (Standard) |

|---|---|---|---|

| 4a | 15.625 | 62.5 | 31.25 |

| 5a | 3.9 | 62.5 | 31.25 |

Data sourced from studies on thiophenyl-pyrazolyl-thiazole hybrids, indicating their potential as DHFR inhibitors through their antimicrobial action. mdpi.com

Potential as Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov Inhibitors of these enzymes, particularly PDE5, have established therapeutic roles. nih.govresearchgate.net While the pyrazole nucleus is a core component of some known PDE5 inhibitors like sildenafil (which features a pyrazolo[4,3-d]pyrimidin-7-one structure), specific research into this compound as a direct PDE inhibitor is not extensively documented in the available literature. However, the structural similarities of the pyrazole core suggest that derivatives could be designed to target this enzyme family. Studies on related pyrazolo[3,4-d]pyrimidin-4-(5H)-one derivatives have shown promising PDE5 inhibitory activity. nih.gov

Antioxidant Activity Investigations and Mechanistic Insights

Radical Scavenging Activity Assays (e.g., DPPH Radical Scavenging)

The antioxidant potential of thiophene-substituted pyrazoline derivatives has been frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govfrontiersin.org This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a measurable decrease in absorbance at 517 nm. nih.gov

Several studies have demonstrated the significant radical scavenging capabilities of this class of compounds. In one study, a series of novel thienyl-pyrazoles were synthesized and tested, with some compounds showing excellent DPPH radical scavenging activity, even surpassing standard antioxidants like ascorbic acid. frontiersin.org For example, compounds designated 5g and 5h in the study, which are 5-(3-methylthiophen-2-yl)-1-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole and 3-(3,4-dimethoxyphenyl)-5-(3-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole respectively, displayed potent activity. frontiersin.org Another study found that pyrazolyl–thiazole derivatives of thiophene, specifically compounds 7d and 7e , exhibited high DPPH radical scavenging activity. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Thienyl-Pyrazole Derivatives

| Compound | IC₅₀ (μM) | Standard Antioxidant | Standard IC₅₀ (μM) |

|---|---|---|---|

| 5g | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 |

| 5h | 0.284 ± 0.02 | Ascorbic Acid | 0.483 ± 0.01 |

IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals. frontiersin.org

Correlation Between Molecular Structure and Antioxidant Potency

The antioxidant potency of thiophenyl-pyrazoline derivatives is closely linked to their molecular structure. Structure-activity relationship (SAR) studies indicate that the presence and position of electron-donating groups (EDGs) on the aromatic rings attached to the pyrazoline core are critical. Groups such as hydroxyl (-OH) and methoxy (-OCH₃) can enhance radical scavenging activity by increasing the molecule's ability to donate a hydrogen atom and stabilize the resulting radical.

Other Mechanistic Biological Research (Preclinical and In Vitro Focus)

Antidepressant-like Effects and Proposed Molecular Pathways (e.g., Force Swimming Test, Tail Suspension Test)

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used preclinical behavioral despair models to screen for potential antidepressant activity. In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. A significant body of research has demonstrated that thiophene-based pyrazoline derivatives exhibit promising antidepressant-like effects in these models. nih.govresearchgate.net

One study investigated a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides. The compound TTg (5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide) was particularly effective, significantly reducing immobility time in both the FST and TST at a 10 mg/kg dose, comparable to the standard drug Imipramine. nih.gov Another study on pyrazole-1-carboxamide analogues found that compound TSe (5-(3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide) also produced a marked reduction in immobility in both tests. researchgate.net

Table 3: Antidepressant-like Activity of Thiophene-Pyrazoline Derivatives

| Compound | Test | Reduction in Immobility Time (%) |

|---|---|---|

| TTg | FST | 61.17% |

| TTg | TST | 62.05% |

| TSe | FST | 60.43% |

| TSe | TST | 63.47% |

Results are compared to control groups and are similar in efficacy to the standard antidepressant Imipramine. nih.govresearchgate.net

The proposed molecular pathway for these antidepressant-like effects often involves the inhibition of monoamine oxidase (MAO), particularly the MAO-A isoform. MAO-A is a key enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine, which are implicated in the pathophysiology of depression. Molecular docking studies have supported this hypothesis, showing that thiophene-based pyrazoline-carboxamides have a strong binding affinity for the MAO-A enzyme, suggesting they may act as MAO inhibitors.

Anticonvulsant Properties and Associated Receptors/Enzymes

Derivatives of 2-pyrazoline, particularly those incorporating a thiophene ring, have been a focus of research for new anticonvulsant agents. arabjchem.org These compounds have been evaluated in established preclinical models such as the pentylenetetrazole (PTZ) induced seizure and maximal electroshock seizure (MES) tests to determine their efficacy and potential mechanisms of action. arabjchem.org

One area of investigation has been the synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides and N,3,5-trisubstituted-4,5-dihydro-1H-pyrazole-1-carboxamides. arabjchem.org The core structure for these compounds is derived from the reaction of chalcones with thiosemicarbazide or its derivatives. arabjchem.org Structure-activity relationship (SAR) studies have highlighted the importance of the substituents on both the pyrazoline and thiophene rings for anticonvulsant activity. For instance, the presence of a 2,6-dichlorophenyl group on the pyrazoline ring has been shown to be beneficial. arabjchem.org

Key findings from these studies indicate that specific substitution patterns can lead to significant anticonvulsant effects. For example, a 2-pyrazoline-1-carbothioamide derivative with a thiophen-2-yl group at the 3-position and a 2,6-dichlorophenyl group at the 5-position demonstrated a reduction in grade-5 seizures and an increased survival rate in the PTZ test. arabjchem.org Similarly, 2-pyrazoline-1-carboxamide derivatives bearing a 5-bromothiophen or 5-chlorothiophen moiety showed notable activity in the PTZ test. arabjchem.org The pyrrolidine-2,5-dione ring is another pharmacophore that has been explored for its anticonvulsant activity, and its hybridization with a thiophene ring has been investigated to create multifunctional ligands. nih.gov

Table 1: Anticonvulsant Activity of Selected 2-Pyrazoline Derivatives

| Compound | Structure | Test Model | Activity |

|---|---|---|---|

| 5-(2,6-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Thiophen-2-yl at position 3, 2,6-dichlorophenyl at position 5 | PTZ | Reduced grade-5 seizures, increased survival rate |

| 3-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | 5-bromothiophen at position 3, 2,6-dichlorophenyl at position 5 | PTZ | Remarkable activity |

| N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide | 5-chlorothiophen at position 3, 2,6-dichlorophenyl at position 5 | PTZ | Remarkable activity |

Anti-inflammatory Mechanisms